molecular formula C20H27N5OS B11198253 N-[5-(4-Cyclohexylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-YL]pyridin-2-amine

N-[5-(4-Cyclohexylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-YL]pyridin-2-amine

Cat. No.: B11198253
M. Wt: 385.5 g/mol
InChI Key: JEPYFAKBNQRFNN-UHFFFAOYSA-N
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Description

N-[5-(4-Cyclohexylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-YL]pyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a thiazole ring, and a pyridine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Cyclohexylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-YL]pyridin-2-amine typically involves multiple steps, including the formation of the piperazine, thiazole, and pyridine rings. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs boron reagents and palladium catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Cyclohexylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-YL]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(4-Cyclohexylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-YL]pyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(4-Cyclohexylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-YL]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-Cyclohexylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-YL]pyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H27N5OS

Molecular Weight

385.5 g/mol

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C20H27N5OS/c1-15-18(27-20(22-15)23-17-9-5-6-10-21-17)19(26)25-13-11-24(12-14-25)16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3,(H,21,22,23)

InChI Key

JEPYFAKBNQRFNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=N2)C(=O)N3CCN(CC3)C4CCCCC4

Origin of Product

United States

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